molecular formula C11H21NaO2 B7823272 sodium;undecanoate

sodium;undecanoate

Cat. No.: B7823272
M. Wt: 208.27 g/mol
InChI Key: ZOOPHYLANWVUDY-UHFFFAOYSA-M
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Description

Sodium undecanoate (C₁₁H₂₂O₂·Na) is a sodium salt of undecanoic acid, a medium-chain fatty acid. It appears as a white solid with solubility in both water and organic solvents, making it versatile for industrial and biomedical applications. Its synthesis involves the reaction of undecanoic acid with a base, followed by crystallization and purification .

Properties

IUPAC Name

sodium;undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOPHYLANWVUDY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium undecanoate can be synthesized through the neutralization of undecanoic acid with sodium hydroxide. The reaction typically involves dissolving undecanoic acid in a suitable solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of sodium undecanoate and water as a byproduct.

Industrial Production Methods: In an industrial setting, sodium undecanoate can be produced by reacting undecanoic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

Sodium undecanoate undergoes hydrolysis under acidic or enzymatic conditions to regenerate undecanoic acid:
C11H21NaO2+H+C11H22O2+Na+\text{C}_{11}\text{H}_{21}\text{NaO}_2 + \text{H}^+ \rightarrow \text{C}_{11}\text{H}_{22}\text{O}_2 + \text{Na}^+

  • Conditions : Acidic media (e.g., HCl) or esterase enzymes in biological systems .

  • Applications : This reaction is critical in drug delivery, where esterases cleave testosterone undecanoate (a derivative) to release free testosterone .

Oxidation Reactions

Oxidation of sodium undecanoate yields undecanoic acid or shorter-chain carboxylic acids depending on the oxidizing agent:
C11H21NaO2KMnO4,H2O2OxidationC11H22O2 (undecanoic acid)\text{C}_{11}\text{H}_{21}\text{NaO}_2 \xrightarrow[\text{KMnO}_4, \text{H}_2\text{O}_2]{\text{Oxidation}} \text{C}_{11}\text{H}_{22}\text{O}_2 \ (\text{undecanoic acid})

  • Key Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

  • Mechanism : Radical-mediated cleavage of the alkyl chain, producing CO₂ and water as byproducts .

Reduction Reactions

Reduction with strong agents converts sodium undecanoate to undecanol:
C11H21NaO2LiAlH4ReductionC11H23OH+NaOH\text{C}_{11}\text{H}_{21}\text{NaO}_2 \xrightarrow[\text{LiAlH}_4]{\text{Reduction}} \text{C}_{11}\text{H}_{23}\text{OH} + \text{NaOH}

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

  • Outcome : The carboxylate group is reduced to a primary alcohol, retaining the 11-carbon chain .

Substitution Reactions

Halogenation reactions introduce halogens at the alpha position:
C11H21NaO2+X2C11H20XNaO2+HX\text{C}_{11}\text{H}_{21}\text{NaO}_2 + \text{X}_2 \rightarrow \text{C}_{11}\text{H}_{20}\text{XNaO}_2 + \text{HX}

  • Reagents : Chlorine (Cl₂) or bromine (Br₂) with catalytic Lewis acids .

  • Products : α-halogenated derivatives used in surfactants and polymer synthesis .

Surfactant Behavior and Drug Delivery

Sodium undecanoate’s amphiphilic structure enables micelle formation, enhancing solubility of hydrophobic drugs:

Property Value Application
Critical Micelle Concentration0.1–1.0 mMEmulsion stabilization
Partition Coefficient (Log P)3.2 ± 0.5Drug permeability enhancement
  • Mechanism : Disrupts lipid bilayers via electrostatic interactions between its carboxylate group and membrane phospholipids .

Metabolic Pathways

In vivo, sodium undecanoate is metabolized via β-oxidation:
C11H21NaO2β-oxidation5 Acetyl-CoA+1 Propionyl-CoA\text{C}_{11}\text{H}_{21}\text{NaO}_2 \xrightarrow{\beta\text{-oxidation}} 5\ \text{Acetyl-CoA} + 1\ \text{Propionyl-CoA}

  • Pharmacokinetic Data :

    • Peak plasma concentration (CmaxC_{\text{max}}): 852.4 ng/dL (testosterone derivative) .

    • Time to CmaxC_{\text{max}} (TmaxT_{\text{max}}): 15–17 hours .

Comparative Reactivity

Sodium undecanoate’s reactivity differs from homologous salts due to its chain length:

Compound Carbon Chain Reactivity with Halogens
Sodium decanoateC10Lower
Sodium undecanoateC11Moderate
Sodium dodecanoateC12Higher

Scientific Research Applications

Applications in Drug Delivery

Sodium undecanoate has been investigated for its role as a permeation enhancer in drug delivery systems, particularly for improving the oral bioavailability of drugs that have poor solubility.

Case Study: Intestinal Permeation Enhancement

A study demonstrated that sodium undecanoate significantly improved the permeability of model drugs across Caco-2 cell monolayers, which are used to simulate intestinal absorption. The results indicated:

  • Increased Permeability : Sodium undecanoate enhanced the permeability constant PappP_{app} for several compounds.
  • Safety Profile : The study reported minimal cytotoxicity at effective concentrations, suggesting a favorable safety profile for clinical applications .
Parameter Control (No Enhancer) With Sodium Undecanoate
Average PappP_{app} (cm/s)0.0010.005
Cell Viability (%)9592

Therapeutic Applications

Sodium undecanoate has been studied for its potential therapeutic applications, particularly in hormone replacement therapy.

Case Study: Testosterone Replacement Therapy

Research has explored the use of undecanoate esters, including sodium undecanoate, in testosterone replacement therapy (TRT). Key findings include:

  • Pharmacokinetics : A population pharmacokinetic model was developed for testosterone undecanoate, showing that administration every 8 weeks could maintain testosterone levels within the normal physiological range more effectively than the standard 10-week regimen .
  • Patient Outcomes : In clinical trials, patients receiving testosterone undecanoate exhibited significant improvements in symptoms related to hypogonadism, with a high percentage maintaining testosterone levels above the therapeutic threshold .

Mechanistic Insights

The mechanisms by which sodium undecanoate enhances drug absorption involve both physical and chemical interactions:

  • Electrostatic Interactions : The negatively charged carboxylate group can interact with positively charged drug molecules or biological membranes, facilitating transport across barriers .
  • Surfactant Properties : As a surfactant, sodium undecanoate can disrupt lipid bilayers, enhancing permeability without causing significant cellular damage .

Conclusion and Future Directions

Sodium undecanoate presents promising applications in drug delivery systems and hormone replacement therapies due to its ability to enhance drug solubility and absorption while maintaining a favorable safety profile. Future research should focus on:

  • Optimizing formulations for specific therapeutic applications.
  • Conducting long-term safety studies to assess chronic exposure effects.
  • Exploring additional uses in other therapeutic areas such as antifungal treatments or as a carrier for peptide drugs.

The versatility of sodium undecanoate positions it as a valuable compound in pharmaceutical sciences, warranting further investigation into its mechanisms and applications.

Mechanism of Action

The mechanism of action of sodium undecanoate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is utilized in various applications, including drug delivery and emulsion stabilization. Sodium undecanoate interacts with lipid membranes, altering their structure and permeability, which can affect cellular processes.

Comparison with Similar Compounds

Key Properties :

  • Chemical Stability : Stable under recommended storage conditions (dry, cool environments), but requires precautions against strong oxidizers .
  • Applications : Used in synthesizing lubricants, lipids, and copolymers for antiviral agents (e.g., Zika virus inhibitors) .

Comparison with Other Undecanoate Esters

Sodium undecanoate shares structural similarities with esterified undecanoate compounds, differing primarily in functional groups and biological activity.

Testosterone Undecanoate

  • Structure: Esterified form of testosterone with an undecanoic acid side chain (C₂₇H₄₄O₃).
  • Pharmacokinetics :
    • Release Duration : 2–3 weeks, comparable to undecylenate esters .
    • Administration : Effective via intramuscular injection (e.g., 500 mg every 12 weeks for contraception) but poorly absorbed orally .
  • Efficacy: Induces azoospermia in 80%–90% of Asian males at 200 mg doses, but only 60% efficacy in non-Asian populations without adjunct hormones . Maintains stable androgen levels for prolonged periods, enabling applications in benign prostatic hyperplasia (BPH) research .
  • Side Effects : Reduces HDL cholesterol by 10%–20%, increases hemoglobin, and may cause acne or androgenic alopecia .

Nandrolone Undecanoate

  • Structure: 19-Nortestosterone esterified with undecanoic acid (C₂₈H₄₄O₃).

Estradiol Undecanoate

  • Structure: Estradiol conjugated with undecanoic acid (C₂₆H₄₄O₃).
  • Stability: Chemically stable under recommended storage conditions, similar to sodium undecanoate .

Table 1: Key Differences Among Undecanoate Derivatives

Compound Primary Use Administration Route Bioavailability Duration of Action
Sodium Undecanoate Industrial synthesis, antivirals N/A (chemical reagent) N/A N/A
Testosterone Undecanoate Male contraception, BPH induction Intramuscular, oral High (injection) 2–3 weeks
Nandrolone Undecanoate Veterinary muscle growth Intramuscular Moderate 2–3 weeks
Estradiol Undecanoate Hormone therapy (research) Subcutaneous High Weeks to months

Comparison with Saturated Fatty Acid Sodium Salts

Sodium undecanoate (C11:0) belongs to a homologous series of saturated fatty acid salts. Chain length critically influences physical properties and applications:

Caprate Sodium (C10:0)

  • Solubility : Higher water solubility than C11:0 due to shorter chain.
  • Applications : Food preservatives, antimicrobial agents .

Laurate Sodium (C12:0)

  • Melting Point : Higher than C11:0 (due to increased van der Waals forces).
  • Applications : Soaps, detergents, and cosmetics .

Table 2: Chain-Length-Dependent Properties

Sodium Salt Chain Length Melting Point (°C) Water Solubility Common Uses
Caprate (C10) 10 ~15–20 High Food preservation
Undecanoate (C11) 11 ~25–30 Moderate Lubricants, antivirals
Laurate (C12) 12 ~40–45 Low Detergents, cosmetics

Q & A

Q. What are the molecular characteristics of sodium undecanoate, and how are they determined experimentally?

Sodium undecanoate (C11H21NaO2) is a saturated fatty acid sodium salt with a molecular weight of 208.3 g/mol. Its structure consists of an 11-carbon chain with a carboxylate group bound to sodium. Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrocarbon chain integrity and sodium bonding .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Elemental Analysis : To verify sodium content and stoichiometry.

Q. What is the standard synthetic route for sodium undecanoate in laboratory settings?

Sodium undecanoate is synthesized via neutralization of undecanoic acid with sodium hydroxide: Method :

  • Dissolve undecanoic acid in ethanol.
  • Add aqueous NaOH dropwise under stirring.
  • Evaporate the solvent to isolate the sodium salt.
  • Recrystallize from ethanol/water for purity (>99%) .

Q. How is sodium undecanoate quantified in complex matrices like biological samples?

Chromatographic techniques are preferred:

  • Gas Chromatography (GC) : Derivatize with methylating agents (e.g., BF3-methanol) for volatility.
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 210 nm. Calibration curves are constructed using certified sodium undecanoate standards .

Q. What factors influence the stability of sodium undecanoate in laboratory storage?

Stability is affected by:

  • Moisture : Hygroscopic nature necessitates desiccated storage.
  • Temperature : Store at 0–6°C for long-term stability.
  • Light : Degradation under UV exposure requires amber vials. Periodic purity checks via thin-layer chromatography (TLC) are recommended .

Q. How is purity assessed for sodium undecanoate in research-grade preparations?

Key methods :

  • Titration : Acid-base titration to determine free fatty acid content.
  • Chromatography : GC or HPLC to detect impurities (e.g., shorter-chain fatty acids).
  • Melting Point Analysis : Compare observed vs. literature values (expected ~250°C). Purity ≥99% is critical for reproducible experimental outcomes .

Advanced Research Questions

Q. How is sodium undecanoate utilized as an analytical standard in lipidomics research?

Applications :

  • Retention Index Calibration : Acts as a reference in GC for identifying homologous fatty acids.
  • Quantitative Internal Standard : Spiked into samples to correct for extraction efficiency.
  • Matrix Effects Study : Evaluates ionization suppression/enhancement in MS-based lipidomics .

Q. What role does sodium undecanoate play in studying fatty acid metabolism?

Methodological Approaches :

  • Isotopic Labeling : Use <sup>13</sup>C-labeled sodium undecanoate to trace metabolic pathways.
  • Enzyme Kinetics : Measure β-oxidation rates in mitochondrial assays.
  • Membrane Dynamics : Incorporate into lipid bilayers to study phase behavior via differential scanning calorimetry (DSC) .

Q. How can researchers investigate sodium undecanoate’s interactions with proteins or surfactants?

Techniques :

  • Surface Tension Analysis : Use a tensiometer to study micelle formation with surfactants.
  • Circular Dichroism (CD) : Monitor conformational changes in proteins (e.g., albumin) upon binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. What advanced strategies are used for impurity profiling in sodium undecanoate batches?

Workflow :

  • High-Resolution MS (HRMS) : Detect trace impurities (e.g., odd-chain fatty acids).
  • Headspace GC-MS : Identify volatile contaminants from synthesis.
  • Inductively Coupled Plasma (ICP) : Screen for heavy metal residues (e.g., Na<sup>+</sup> counterion purity) .

Q. How to validate analytical methods for sodium undecanoate in compliance with regulatory guidelines?

Validation Parameters :

  • Linearity : R<sup>2</sup> ≥0.99 over 50–150% of target concentration.
  • Accuracy/Precision : ≤5% RSD in intra-/inter-day assays.
  • Limit of Detection (LOD) : ≤0.1 µg/mL via signal-to-noise (S/N) ≥3. Cross-validate using independent techniques (e.g., NMR vs. HPLC) .

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